Indanazoline
Overview
Description
Indanazoline is an organic compound belonging to the class of indanes, which are characterized by a cyclopentane ring fused to a benzene ring. It is an imidazoline derivative known for its vasoconstrictive properties and is primarily used as a nasal decongestant. This compound hydrochloride is the active ingredient in many nasal sprays used to treat acute, chronic, and allergic rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indanazoline involves the reaction of 2,3-dihydro-1H-indene with imidazole under specific conditions. The process typically includes:
Starting Materials: 2,3-dihydro-1H-indene and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imidazoline ring.
Industrial Production Methods: Industrial production of this compound hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Purification: The crude product is purified using recrystallization or chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Indanazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .
Scientific Research Applications
Indanazoline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying imidazoline derivatives.
Biology: Investigated for its effects on biological systems, particularly its vasoconstrictive properties.
Medicine: Used in nasal decongestants to treat rhinitis and other nasal conditions.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Indanazoline exerts its effects by acting as an alpha-adrenergic receptor agonist. It binds to alpha-adrenergic receptors on blood vessels, causing vasoconstriction. This reduces blood flow to the nasal mucosa, leading to decreased nasal congestion. The molecular targets include alpha-adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.
Naphazoline: Known for its vasoconstrictive properties and used in eye drops and nasal sprays.
Tetryzoline: Used in eye drops to relieve redness and irritation.
Comparison: Indanazoline is unique in its specific binding affinity and duration of action. While oxymetazoline and naphazoline are also effective decongestants, this compound is noted for its pronounced vasoconstrictive action and minimal systemic effects when used intranasally .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-9-4-2-6-11(10(9)5-1)15-12-13-7-8-14-12/h2,4,6H,1,3,5,7-8H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCWWEPJRBANHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)NC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40507-80-0 (mono-hydrochloride), 40507-86-6 (mononitrate), 56601-85-5 (hydrochloride) | |
Record name | Indanazoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40193521 | |
Record name | Indanazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40507-78-6 | |
Record name | Indanazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40507-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indanazoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indanazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indanazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDANAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0U38EHD86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Indanazoline?
A1: this compound exerts its decongestant effect through interaction with alpha-adrenergic receptors, leading to vasoconstriction in the nasal mucosa [, ]. This action reduces blood flow and subsequently decreases swelling in the nasal passages.
Q2: How does the decongestant effect of this compound compare to Xylomethazoline?
A2: Studies comparing this compound to Xylomethazoline, another common nasal decongestant, have shown no significant difference in their decongestant effects [, ]. Both drugs demonstrate similar efficacy in reducing nasal congestion.
Q3: Does this compound affect mucociliary activity in the nasal passages?
A3: Research indicates that this compound does not significantly impact mucociliary function in the nasal passages []. This finding suggests that the drug's decongestant action does not hinder the natural clearance mechanisms of the respiratory system.
Q4: What is the chemical structure of this compound?
A4: this compound, chemically known as N-(2.3-Dihydro-1H-indan-4-yl)-2.5-dihydro-1H-imidazol-2-amine, is an imidazoline derivative [, ]. Further details on the spectroscopic characterization and confirmation of its structure can be found in the cited research articles.
Q5: What is known about the toxicity profile of this compound?
A6: Toxicity studies have been conducted on this compound monohydrochloride to evaluate its safety profile []. Specific details regarding the findings of these studies are not elaborated upon in the abstract.
Q6: What is the purpose of the galenical development research on this compound?
A7: The galenical development research focuses on formulating this compound into a suitable nasal spray dosage form []. This research aims to optimize the delivery and efficacy of the drug while ensuring product stability and patient acceptability.
Q7: Has this compound been compared to other decongestants in terms of its therapeutic safety margin?
A8: Some research suggests that this compound might have a wider therapeutic safety margin compared to other imidazoline derivatives []. This suggestion stems from observations of minimal effects at low respiratory resistance levels and strong efficacy at higher resistance levels.
Q8: What were the key findings of the study using 99mTc scanning and computerized tomography to assess this compound's effects?
A9: The study utilizing 99mTc scanning and computerized tomography aimed to evaluate the effects of this compound on nasal congestion and mucociliary activity []. The results showed statistically significant reductions in the length, width, and area of nasal conchae after treatment with this compound, indicating its effectiveness in relieving nasal congestion.
Q9: How was the structure of this compound confirmed?
A10: The structure of this compound was confirmed using spectroscopic methods [, ]. This confirmation likely involved techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to analyze the compound's structure and molecular weight.
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